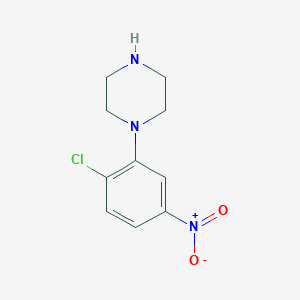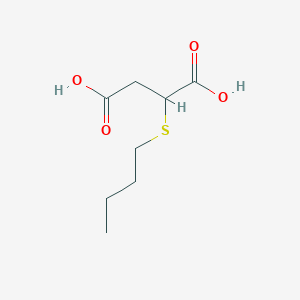![molecular formula C18H15N3 B5507009 3,6-二甲基-1-苯基-1H-吡唑并[3,4-b]喹啉](/img/structure/B5507009.png)
3,6-二甲基-1-苯基-1H-吡唑并[3,4-b]喹啉
描述
The compound 3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]quinoline is a notable subject of research due to its structural complexity and potential applications in various fields of chemistry and materials science. Research on this compound encompasses its synthesis, detailed molecular structure analysis, chemical reactions, and a comprehensive study of its physical and chemical properties.
Synthesis Analysis
The synthesis of pyrazolo[3,4-b]quinoline derivatives often involves multi-component reactions, utilizing dimedone, 5-aminopyrazolone, and aromatic aldehydes in the presence of catalysts like H3PW12O40 to achieve regioselective synthesis. These methods offer good yield, short experimental times, and the use of low-cost catalysts, making them convenient for forming pharmacologically relevant pyrazolo[3,4-b]quinoline compounds (Zahedifar, Shojaei, & Sheibani, 2018).
Molecular Structure Analysis
The molecular structure of pyrazolo[3,4-b]quinoline derivatives is typically characterized using techniques like FT-IR, 1H NMR, 13C NMR, UV–visible spectroscopy, and mass spectral analysis. These analyses help in understanding the compound's geometry, electronic properties, and hyperconjugative interactions, providing insights into their nonlinear optical behavior and thermodynamic properties (Fatma, Bishnoi, & Verma, 2015).
Chemical Reactions and Properties
Pyrazolo[3,4-b]quinoline derivatives undergo various chemical reactions, including acylation, alkylation, halogenation, and aminomethylation, leading to a wide array of products. These reactions are highly selective and can significantly influence the compound's pharmacological properties and its activity on bacterial serine/threonine protein kinases, showcasing their potential in developing novel antibacterial agents (Lapa, Bekker, Mirchink, Danilenko, & Preobrazhenskaya, 2013).
Physical Properties Analysis
The physical properties of pyrazolo[3,4-b]quinoline derivatives, such as solvatochromism, acidochromism, solid state fluorescence, and electron transfer processes, have been extensively studied. These properties are crucial for their application in molecular logic switches and light-emitting devices, highlighting their versatility and potential in advanced material science (Uchacz, Szlachcic, Wojtasik, Mac, & Stadnicka, 2016).
Chemical Properties Analysis
The chemical properties, including the reactivity, synthesis routes, and the effects of substituents on the molecular structure and properties of pyrazolo[3,4-b]quinoline derivatives, have been explored. These studies provide a foundation for understanding the compound's behavior in various chemical environments and its suitability for specific applications (Khumalo, Maddila, Maddila, & Jonnalagadda, 2019).
科学研究应用
光物理性质和分子逻辑开关
3,6-二甲基-1-苯基-1H-吡唑并[3,4-b]喹啉及其衍生物表现出有趣的物理性质,使其成为分子逻辑开关的候选者。这些化合物的溶剂变色性、固态荧光和电子转移过程已得到详细研究。例如,吡唑并喹啉的6-芳基氨基衍生物通过喹啉部分结合质子,显示出基于pH依赖性荧光的潜在多级逻辑门,可以解释为二进制开/关响应(Uchacz 等人,2016)。
荧光猝灭和发光器件
这些衍生物是适用于发光器件的高效有机荧光材料。它们的荧光在各种溶剂和条件下保持稳定,但在质子酸存在下有效猝灭,这是一个可逆的过程,对于光电子学中的潜在应用至关重要(Mu 等人,2010)。
光吸收和光谱学
3,6-二甲基-1-苯基-1H-吡唑并[3,4-b]喹啉及其衍生物的光吸收光谱已被研究,揭示了在200-500nm范围内的强吸收带。甲基被苯基取代导致吸收光谱发生显着变化,这归因于π->π*跃迁,为光谱分析和材料设计提供了见解(Gondek 等人,2004)。
电致发光和光伏应用
研究重点在于这些化合物在光伏和电致发光应用中的潜力。例如,三氟甲基取代的衍生物由于光致电荷转移过程而表现出荧光发射,使其适用于有机太阳能电池和OLED器件(Pokladko-Kowar 等人,2022)。
属性
IUPAC Name |
3,6-dimethyl-1-phenylpyrazolo[3,4-b]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3/c1-12-8-9-17-14(10-12)11-16-13(2)20-21(18(16)19-17)15-6-4-3-5-7-15/h3-11H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYUPUSUAROWBOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC3=C(N=C2C=C1)N(N=C3C)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49671108 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]quinoline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]-4-piperidinecarboxamide](/img/structure/B5506931.png)
![N-1,3-benzodioxol-5-yl-2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}propanamide](/img/structure/B5506943.png)



![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N-methyl-2-(2,4,7-trimethyl-1H-indol-3-yl)acetamide](/img/structure/B5506981.png)
![benzyl 4-[(3-hydroxy-3-piperidinyl)methyl]-1,4-diazepane-1-carboxylate dihydrochloride](/img/structure/B5506984.png)


![N-{[5-(2-fluorophenyl)-2-furyl]methyl}-2-methyl-2-propanamine hydrochloride](/img/structure/B5507022.png)


![2-(3-{5-[(dimethylamino)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}piperidin-1-yl)-5-fluoro-N,N-dimethylpyrimidin-4-amine](/img/structure/B5507040.png)
![1-({1-[(dimethylamino)carbonyl]piperidin-4-yl}carbonyl)-3-propylpiperidine-3-carboxylic acid](/img/structure/B5507042.png)